Methyl 4-methoxypiperidine-2-carboxylate chemical structure and properties
Methyl 4-methoxypiperidine-2-carboxylate chemical structure and properties
An In-Depth Technical Guide to Methyl 4-Methoxypiperidine-2-carboxylate: Synthesis, Properties, and Applications in Medicinal Chemistry
Executive Summary
The piperidine scaffold is a cornerstone of modern medicinal chemistry, present in a vast array of pharmaceuticals due to its favorable physicochemical properties and synthetic versatility. This guide provides a comprehensive technical overview of Methyl 4-Methoxypiperidine-2-carboxylate, a functionalized heterocyclic building block with significant potential in drug discovery. While direct literature on this specific molecule is sparse, this document synthesizes information from closely related analogues to provide a robust framework for its synthesis, characterization, and application. We will explore its structural nuances, including critical stereochemistry, propose a logical synthetic pathway grounded in established chemical principles, and discuss its potential utility by examining the roles of similar compounds in the development of therapeutics such as the anticoagulant Argatroban and various kinase inhibitors. This guide is intended for researchers, chemists, and drug development professionals seeking to leverage advanced heterocyclic intermediates for the synthesis of novel bioactive compounds.
The Piperidine Scaffold: A Privileged Structure in Drug Discovery
Piperidine and its derivatives are among the most ubiquitous heterocyclic motifs found in FDA-approved drugs. Their prevalence stems from the scaffold's ability to impart desirable properties upon a molecule, including improved aqueous solubility, metabolic stability, and the capacity to engage in crucial hydrogen bonding interactions with biological targets. The saturated, non-aromatic nature of the piperidine ring allows for a three-dimensional arrangement of substituents, enabling precise spatial orientation for optimal target binding.
Functionalization at the 2- and 4-positions of the piperidine ring is a common strategy in medicinal chemistry. The 2-position, often featuring a carboxylic acid or ester, can mimic natural amino acids like proline, making these derivatives valuable as peptide mimetics or building blocks for complex natural product synthesis.[1] The 4-position offers a vector for introducing additional pharmacophoric elements to modulate potency, selectivity, and pharmacokinetic profiles. Methyl 4-Methoxypiperidine-2-carboxylate combines these features, presenting a synthetically versatile and sterically defined scaffold for constructing sophisticated molecular architectures.
Physicochemical Properties and Structural Analysis
A thorough understanding of a molecule's physical and chemical properties is fundamental to its effective use in synthesis and drug design.
Chemical Structure and Identity
-
IUPAC Name: Methyl 4-methoxypiperidine-2-carboxylate
-
Molecular Formula: C₈H₁₅NO₃
-
Molecular Weight: 173.21 g/mol
-
CAS Number: While a specific CAS number for this exact structure is not widely documented, the parent acid, 4-Methoxypiperidine-2-carboxylic acid, is registered under CAS 123811-79-0.[2]
Critical Stereochemistry
The structure possesses two stereocenters at the C2 and C4 positions. This gives rise to four possible stereoisomers, consisting of two pairs of enantiomers (cis and trans diastereomers).
The relative orientation (cis or trans) of the substituents significantly impacts the molecule's conformation and, consequently, its biological activity. In drug development, it is often crucial to synthesize and test each isomer individually, as therapeutic activity and off-target effects can be confined to a single stereoisomer.[1]
Physicochemical Data (Comparison with Analogues)
Direct experimental data for the title compound is limited. The following table provides data for structurally related molecules to offer an informed estimation of its properties.
| Property | Methyl 4-methoxypyridine-2-carboxylate[3][4] | Methyl 4-methylpiperidine-2-carboxylate[5] | Methyl piperidine-4-carboxylate[6] |
| Molecular Formula | C₈H₉NO₃ | C₈H₁₅NO₂ | C₇H₁₃NO₂ |
| Molecular Weight | 167.16 g/mol | 157.21 g/mol | 143.19 g/mol |
| Physical State | Solid | Liquid | Liquid |
| Melting Point | 47-50 °C | N/A | N/A |
| Boiling Point | 280.4 °C at 760 mmHg | N/A | N/A |
| Density | ~1.16-1.2 g/cm³ | N/A | N/A |
| Solubility | N/A | N/A | Slightly soluble in water[7] |
Rationale: The title compound is expected to be a liquid or low-melting solid at room temperature, similar to its piperidine analogues. The presence of the additional oxygen atom in the methoxy group compared to the methyl analogue may slightly increase its polarity and boiling point.
Predicted Spectroscopic Profile
-
¹H NMR: Expected signals would include a singlet for the ester methyl group (~3.7 ppm), a singlet for the methoxy methyl group (~3.3 ppm), and a series of multiplets in the 1.5-3.5 ppm range corresponding to the protons on the piperidine ring. The chemical shift of the proton at C2 would be diagnostic.
-
¹³C NMR: Key signals would include the carbonyl carbon of the ester (~170-175 ppm), the C-O carbon of the methoxy group (~55-60 ppm), the O-CH₃ carbon (~50-55 ppm), and several signals for the piperidine ring carbons between 20-60 ppm.
-
IR Spectroscopy: A strong absorption band around 1730-1750 cm⁻¹ for the C=O stretch of the ester is expected. C-O stretching bands for the ester and ether would appear in the 1000-1300 cm⁻¹ region. An N-H stretch would be visible around 3300-3500 cm⁻¹.
-
Mass Spectrometry: The nominal mass for the molecular ion [M]⁺ would be 173. The fragmentation pattern would likely involve the loss of the methoxy group (-31) or the carbomethoxy group (-59).
Synthesis and Manufacturing
A robust and scalable synthetic route is essential for the practical application of any chemical building block. Below is a proposed synthetic strategy based on established methodologies for related piperidine derivatives.
Retrosynthetic Analysis
The most direct approach involves the esterification of the corresponding carboxylic acid. The acid itself can be derived from a more readily available starting material, such as a substituted pyridine, via catalytic hydrogenation, which is a common and reliable method for synthesizing piperidines.
Proposed Synthetic Protocol
This protocol outlines a plausible, multi-step synthesis. The key transformation is the reduction of a substituted pyridine ring to the corresponding piperidine.
Step 1: Synthesis of Methyl 4-methoxypyridine-2-carboxylate
-
To a solution of 4-hydroxypyridine-2-carboxylic acid in a suitable solvent like DMF, add two equivalents of a base such as potassium carbonate.
-
Add a slight excess (1.1 equivalents) of a methylating agent, such as methyl iodide or dimethyl sulfate, and stir the reaction at room temperature overnight. This step methylates both the carboxylic acid and the hydroxyl group.
-
Quench the reaction with water and extract the product with an organic solvent like ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield Methyl 4-methoxypyridine-2-carboxylate.[3]
Step 2: Catalytic Hydrogenation to Methyl 4-methoxypiperidine-2-carboxylate
-
Dissolve the Methyl 4-methoxypyridine-2-carboxylate from Step 1 in an appropriate solvent, typically methanol or ethanol, in a high-pressure hydrogenation vessel.
-
Add a catalytic amount (5-10 mol%) of a hydrogenation catalyst. Rhodium on alumina (Rh/Al₂O₃) or Platinum(IV) oxide (PtO₂) are often effective for pyridine ring reduction.
-
Seal the vessel, purge with nitrogen, and then pressurize with hydrogen gas (typically 50-100 psi).
-
Heat the reaction mixture (e.g., to 50-80 °C) and stir vigorously for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.
-
After completion, cool the vessel, carefully vent the hydrogen, and purge with nitrogen.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst, washing with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
Purification and Diastereomer Separation
The hydrogenation product will be a mixture of cis and trans diastereomers.
-
Purify the crude product using column chromatography on silica gel. A gradient elution system (e.g., ethyl acetate in hexanes, potentially with a small amount of triethylamine to prevent streaking) can often separate the diastereomers.
-
Analyze the separated fractions by ¹H NMR to determine the relative stereochemistry. The coupling constants and chemical shifts of the ring protons, particularly at C2 and C4, can help assign the cis and trans isomers.
-
Confirm the purity and identity of the final products using HPLC, LC-MS, and high-resolution mass spectrometry.
Applications in Drug Discovery and Medicinal Chemistry
The value of Methyl 4-Methoxypiperidine-2-carboxylate lies in its combination of a chiral scaffold and versatile functional groups.
Role as a Versatile Synthetic Intermediate
-
Secondary Amine: The N-H group can be acylated, alkylated, or used in reductive amination to introduce further diversity and build more complex structures.
-
Ester: The methyl ester can be hydrolyzed to the free carboxylic acid for amide coupling reactions or reduced to the primary alcohol for further functionalization.
-
Methoxy Group: The ether linkage is generally stable but can be designed to interact with specific pockets in a protein binding site or to fine-tune lipophilicity.
Case Study: The Argatroban Precursor
A compelling example of the utility of this compound class is the synthesis of Argatroban, a direct thrombin inhibitor used as an anticoagulant. A key intermediate in its synthesis is (2R, 4R)-4-methylpiperidine-2-carboxylic acid.[8] This highlights the industrial and pharmaceutical relevance of stereochemically pure 2,4-disubstituted piperidines. The synthesis of Argatroban demonstrates how this piperidine core is incorporated to create a molecule that fits precisely into the active site of the thrombin enzyme.
Potential Therapeutic Targets
Given the prevalence of the piperidine scaffold, Methyl 4-Methoxypiperidine-2-carboxylate could serve as a key building block for developing novel agents targeting a range of diseases:
-
Kinase Inhibitors: Many kinase inhibitors utilize heterocyclic scaffolds to target the ATP-binding site. The piperidine core could serve as a foundation for new inhibitors of targets like VEGFR or EGFR.[9]
-
Central Nervous System (CNS) Agents: The ability to cross the blood-brain barrier makes piperidine-containing compounds suitable for developing treatments for neurological and psychiatric disorders.
-
Analgesics: Functionalized piperidines are the core of highly active narcotic analgesics, including fentanyl and its analogues.[10]
Safety, Handling, and Storage
While a specific Safety Data Sheet (SDS) for the title compound is not available, the handling procedures should be based on data from structurally similar and reactive piperidine derivatives.
Hazard Identification
Based on analogues like 4-methylpiperidine, the compound should be treated as potentially hazardous.[11]
-
GHS Pictograms (Anticipated): Flammable Liquid, Corrosive, Acutely Toxic.
-
Hazard Statements (Anticipated): Highly flammable liquid and vapor (H225), Harmful if swallowed (H302), Causes severe skin burns and eye damage (H314).[11]
Handling and Personal Protective Equipment (PPE)
-
Engineering Controls: Always handle this compound in a certified chemical fume hood to avoid inhalation of vapors.
-
Personal Protective Equipment: Wear appropriate PPE, including:
-
Nitrile or neoprene gloves.
-
Chemical safety goggles and a face shield.
-
A flame-retardant lab coat.[12]
-
-
Precautions: Avoid contact with skin, eyes, and clothing. Keep away from heat, sparks, and open flames. Take precautionary measures against static discharge.
Storage and Stability
-
Conditions: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[12]
-
Incompatibilities: Keep away from strong oxidizing agents, acids, and bases.
-
Atmosphere: For long-term storage, storing under an inert atmosphere (e.g., nitrogen or argon) is recommended to prevent degradation.
Disposal
Dispose of waste material and empty containers in accordance with all applicable federal, state, and local environmental regulations. This should be done through a licensed professional waste disposal service. Do not allow the product to enter drains.[12]
Conclusion
Methyl 4-Methoxypiperidine-2-carboxylate represents a valuable and versatile building block for modern chemical synthesis and drug discovery. Its well-defined three-dimensional structure, conferred by its two stereocenters, combined with multiple points for synthetic elaboration, makes it an attractive scaffold for creating novel and complex molecular entities. While direct characterization data is sparse, established synthetic routes for analogous compounds provide a clear path to its preparation. By leveraging the insights from related structures used in the synthesis of approved drugs, researchers can confidently employ this compound to explore new chemical space and develop the next generation of therapeutics.
References
- Vertex AI Search. (n.d.).
- Thermo Fisher Scientific. (2015, February 2).
- Sigma-Aldrich. (2023, October 27).
- PubChem. (n.d.). Methyl 4-methylpiperidine-2-carboxylate hydrochloride.
- Google Patents. (n.d.). CN102887854B - Method for preparing 4-methylpiperidine-2-carboxylate hydrochloride. Retrieved February 14, 2026.
- MySkinRecipes. (n.d.).
- Dayang Chem (Hangzhou) Co.,Ltd. (n.d.).
- Zaragoza, F., & Stephensen, H. (2018). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)
- PrepChem.com. (n.d.).
- Roglić, G. M., et al. (2002). An optimized synthesis of a key pharmaceutical intermediate methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate.
- PharmaCompass.com. (n.d.). methyl 4-[(2-methylpropan-2-yl)
- Jubilant Ingrevia. (n.d.). N-Methylpiperidine. Retrieved February 14, 2026.
- Wikipedia. (n.d.). Methoxypiperamide. Retrieved February 14, 2026.
- NINGBO INNO PHARMCHEM CO.,LTD. (2026, February 11). The Power of Precision: Methyl (S)
- Sirajuddin, M., et al. (2022). SYNTHESIS, SPECTROSCOPIC CHARACTERIZATION, BIOLOGICAL SCREENING AND POM ANALYSIS OF POTENTIALLY BIOACTIVE COPPER(II) CARBOXYLATES. Bulletin of the Chemical Society of Ethiopia.
- PubChem. (n.d.). Methyl 4-(2-methoxyethyl)piperidine-4-carboxylate hydrochloride.
- Merck Millipore. (n.d.). 4-Methylpiperidine CAS 626-58-4. Retrieved February 14, 2026.
- Labsolu. (n.d.). methyl 4-methoxypiperidine-4-carboxylate hydrochloride. Retrieved February 14, 2026.
- Wang, M., & Wang, W. (n.d.). Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate.
- ChemScene. (n.d.).
- Thermo Scientific Chemicals. (n.d.).
- ChemicalBook. (n.d.). 4-METHOXY-PIPERIDINE-2-CARBOXYLIC ACID CAS#: 123811-79-0. Retrieved February 14, 2026.
- Tokyo Chemical Industry (India) Pvt. Ltd. (n.d.). Methyl 4-Piperidinecarboxylate | 2971-79-1. Retrieved February 14, 2026.
- Bedoya, L. M., et al. (2012). Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis. Redalyc.
Sources
- 1. nbinno.com [nbinno.com]
- 2. 4-METHOXY-PIPERIDINE-2-CARBOXYLIC ACID CAS#: 123811-79-0 [amp.chemicalbook.com]
- 3. Methyl 4-methoxypyridine-2-carboxylate [myskinrecipes.com]
- 4. echemi.com [echemi.com]
- 5. PubChemLite - Methyl 4-methylpiperidine-2-carboxylate hydrochloride (C8H15NO2) [pubchemlite.lcsb.uni.lu]
- 6. Methyl 4-Piperidinecarboxylate | 2971-79-1 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 7. Methyl piperidine-4-carboxylate, 98% 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 8. CN102887854B - Method for preparing 4-methylpiperidine-2-carboxylate hydrochloride - Google Patents [patents.google.com]
- 9. atlantis-press.com [atlantis-press.com]
- 10. researchgate.net [researchgate.net]
- 11. merckmillipore.com [merckmillipore.com]
- 12. peptide.com [peptide.com]
